3-Azidopropane-1-sulfonyl chloride CAS 1186506-69-5 data
3-Azidopropane-1-sulfonyl chloride CAS 1186506-69-5 data
An In-Depth Technical Guide to 3-Azidopropane-1-sulfonyl chloride (CAS 1186506-69-5 / 1034192-11-4): Synthesis, Reactivity, and Applications
Abstract
3-Azidopropane-1-sulfonyl chloride is a bifunctional reagent of significant interest to researchers in chemical biology, medicinal chemistry, and materials science. Possessing both a highly reactive sulfonyl chloride and a versatile azide moiety, it serves as a powerful molecular linker. The sulfonyl chloride group allows for the formation of stable sulfonate esters and sulfonamides through reactions with a wide range of nucleophiles, while the azide group provides a chemical handle for bioorthogonal "click chemistry" reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, core reactivity, and key applications, complete with detailed experimental protocols and safety considerations for its effective use in a research setting.
Chemical Identity and Properties
3-Azidopropane-1-sulfonyl chloride is characterized by a three-carbon aliphatic chain functionalized with a terminal sulfonyl chloride group and a terminal azide group. It is important to note that while the CAS number 1186506-69-5 is cited, the structurally identical compound is also frequently referenced under CAS 1034192-11-4.[1] Researchers should verify the specific identifier associated with their commercial source.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 3-azidopropane-1-sulfonyl chloride |
| CAS Numbers | 1186506-69-5 / 1034192-11-4[1] |
| Molecular Formula | C₃H₆ClN₃O₂S[2] |
| Molecular Weight | 183.62 g/mol [1] |
| InChIKey | FVRXLSOOPLSSNW-UHFFFAOYSA-N[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP | 1.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 56.9 Ų | [1] |
Core Reactivity and Mechanistic Overview
The synthetic utility of 3-azidopropane-1-sulfonyl chloride stems from the orthogonal reactivity of its two functional groups. This dual nature allows for its use in sequential modification strategies, making it a valuable building block for constructing complex molecular architectures.
The Electrophilic Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. This reaction is fundamental to the installation of the sulfonyl linkage, a common motif in pharmaceuticals.
The Azide Moiety for Bioorthogonal Ligation
The azide group is relatively stable and unreactive towards many common reagents, making it an ideal functional group for late-stage modifications. Its primary application is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[4][5] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is exceptionally efficient and proceeds under mild, often aqueous, conditions, making it suitable for bioconjugation.[6][]
Synthesis and Purification
The synthesis of 3-azidopropane-1-sulfonyl chloride can be achieved from its corresponding sulfonate salt. The most direct method involves the chlorination of sodium 3-azidopropane-1-sulfonate using a standard chlorinating agent like thionyl chloride (SOCl₂).[1] This approach leverages a readily available or easily synthesized starting material.
Detailed Experimental Protocol: Synthesis from Sodium 3-azidopropane-1-sulfonate
This protocol is based on the established conversion of sulfonate salts to sulfonyl chlorides.[1]
Causality Statement: The conversion of a sodium sulfonate to a sulfonyl chloride is a standard transformation that requires a potent chlorinating agent. Thionyl chloride is chosen for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species. The reaction must be conducted under anhydrous conditions as sulfonyl chlorides readily hydrolyze.[8][9]
Materials:
-
Sodium 3-azidopropane-1-sulfonate (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Ice bath
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add sodium 3-azidopropane-1-sulfonate to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous DCM to the flask to create a suspension.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF to the suspension.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The reaction can be exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be gently heated to reflux (e.g., 40 °C) for 2-4 hours to drive the reaction to completion. Monitor the reaction progress by TLC if a suitable method is available, or assume completion after the specified time.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture to remove the sodium chloride byproduct.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The crude product is often an oil. Further purification can be achieved by vacuum distillation if the compound is thermally stable, though care must be taken due to the azide group.
Applications in Research and Drug Development
The bifunctional nature of 3-azidopropane-1-sulfonyl chloride makes it an exemplary tool for creating complex molecules with precise control.
Protocol: Synthesis of a Sulfonate Ester with a Click Handle
This protocol demonstrates the reaction with an alcohol to form a sulfonate ester, attaching the azidopropyl group to a molecule of interest (e.g., a phenol on a drug scaffold).
Causality Statement: The reaction of a sulfonyl chloride with an alcohol requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[10] This prevents protonation of the alcohol, maintaining its nucleophilicity, and drives the reaction to completion. The choice of an aprotic solvent like DCM prevents side reactions with the sulfonyl chloride.
Materials:
-
Alcohol (R-OH) (1.0 eq)
-
3-Azidopropane-1-sulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In an oven-dried flask under N₂, dissolve the alcohol (R-OH) and triethylamine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of 3-azidopropane-1-sulfonyl chloride in anhydrous DCM dropwise to the cooled alcohol solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow: Post-Synthetic Modification via Click Chemistry
Once the azido-sulfonate ester or sulfonamide is synthesized, the terminal azide is available for a highly specific conjugation reaction.
Handling, Storage, and Safety
WARNING: 3-Azidopropane-1-sulfonyl chloride combines the hazards of two reactive functional groups and must be handled with extreme caution.
-
Sulfonyl Chloride Hazards: This functional group is corrosive and a lachrymator (causes tearing).[11][12] It causes severe skin burns and eye damage.[8][9][13] It reacts with water and alcohols, potentially liberating toxic hydrogen chloride gas.[8][11] All handling must be performed in a certified chemical fume hood.
-
Azide Hazards: Organic azides are potentially explosive, especially when heated or subjected to shock.[14][15] While short-chain aliphatic azides are generally less sensitive than aryl sulfonyl azides, all operations should be conducted behind a blast shield. Use plastic or Teflon-coated spatulas instead of metal ones to avoid scratching glassware, which can create initiation points for decomposition.[15]
Table 3: Safety and Handling Procedures
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11] |
| Handling | Always work in a well-ventilated fume hood. Handle behind a blast shield. Avoid heating without proper assessment. Do not breathe vapors.[8] |
| Storage | Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.[8][12] Store away from incompatible materials. |
| Incompatibilities | Water, alcohols, strong bases, strong oxidizing agents.[8][16] |
| Spill & Disposal | Absorb small spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Do not use combustible materials. Decontaminate surfaces carefully. Dispose of in accordance with local, state, and federal regulations. |
Spectroscopic Characterization
Confirmation of the structure of 3-azidopropane-1-sulfonyl chloride and its products can be achieved using standard spectroscopic techniques.
Table 4: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Three distinct multiplets in the aliphatic region, each integrating to 2H. The triplet adjacent to the SO₂Cl group will be the most downfield (deshielded) at approximately 3.7 ppm.[17] The triplet adjacent to the N₃ group will be at ~3.5 ppm, and the central quintet will be at ~2.2 ppm. |
| ¹³C NMR | Three signals corresponding to the three methylene carbons. The carbon attached to the SO₂Cl group will be the most downfield. |
| FT-IR | Strong, characteristic asymmetric and symmetric S=O stretches (~1370 and ~1170 cm⁻¹).[17] A very strong, sharp peak for the azide (N₃) stretch at ~2100 cm⁻¹.[18] C-H stretching peaks around 2850-2950 cm⁻¹. |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak, though it may be weak. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak) would be expected.[17] |
References
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Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320. Available at: [Link]
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Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters, 10(15), 3385–3388. Available at: [Link]
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Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 422-427. Available at: [Link]
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Shaikh, A. L., & Pore, D. M. (2021). An Improved Synthesis of Sulfonyl Azides in Ionic Liquids. Polycyclic Aromatic Compounds, 1-10. Available at: [Link]
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Various Authors. (2004-2025). Chemistry of Sulfonohydrazides and Sulfonazides. ResearchGate. Available at: [Link]
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Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Taylor & Francis Online. Available at: [Link]
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Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Semantic Scholar. Available at: [Link]
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Organic Syntheses Procedure. 4-dodecylbenzenesulfonyl azides. Organic Syntheses. Available at: [Link]
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Barrow, A. S., & Moses, J. E. (2016). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 81(6), 2281-2289. Available at: [Link]
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PubChemLite. (n.d.). 3-azidopropane-1-sulfonyl chloride (C3H6ClN3O2S). PubChemLite. Available at: [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives. Royal Society of Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for synthesis of azido-SST. Royal Society of Chemistry. Available at: [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. ResearchGate. Available at: [Link]
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Moshang Chemical. (n.d.). 3-azidopropane-1-sulfonyl chloride. Moshang Chemical. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Organic Chemistry Portal. Available at: [Link]
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PubChem. (n.d.). 3-Azidopropane-1-sulfonic acid. PubChem. Available at: [Link]
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Barrio, P., & Martin, R. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(34), 14329-14334. Available at: [Link]
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Naka, Y., Kawamura, H., & Sasaki, T. (2014). Confirmation of introduction of sulfonyl groups. ResearchGate. Available at: [Link]
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Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Available at: [Link]
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Kim, J.-G., & Jang, D. O. (2008). Direct synthesis of sulfonyl azides from sulfonic acids. ResearchGate. Available at: [Link]
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Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411. Available at: [Link]
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Chernyak, D., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
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Tokyo University of Science. (2025). Breakthrough in click chemistry: innovative method revolutionizes drug development. EurekAlert!. Available at: [Link]
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